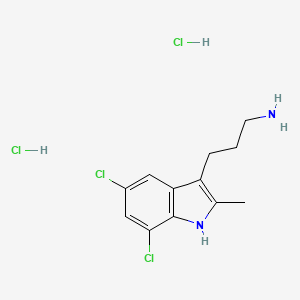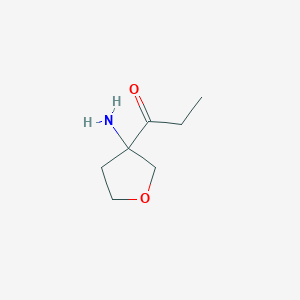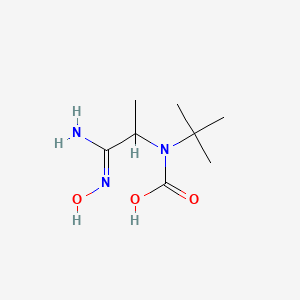
2-(2-Amino-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide and contains both amino and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the treatment of 2-amino-4-nitroaniline with acetyl chloride in the presence of a base such as pyridine. This reaction also yields this compound, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 2-(2-Amino-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetamide depends on its specific application. For example, its antimicrobial activity may involve the inhibition of essential enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the acetamide group.
2-Amino-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetamide group.
2-Amino-4-nitrobenzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(2-Amino-4-nitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its acetamide group also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-(2-amino-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-7-4-6(11(13)14)2-1-5(7)3-8(10)12/h1-2,4H,3,9H2,(H2,10,12) |
Clave InChI |
XLCSNRIAAXFCEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)




